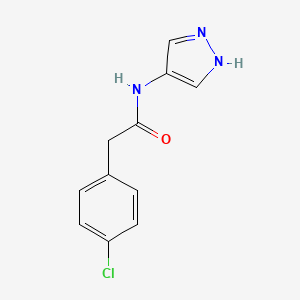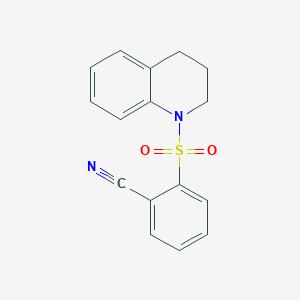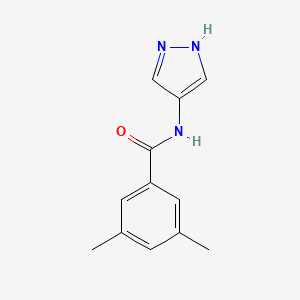
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide, also known as CPPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPPA is a pyrazole derivative that has shown promise in the treatment of various diseases due to its unique molecular structure and properties.
Wirkmechanismus
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide is that it has been extensively studied and is well-characterized. It is also relatively easy to synthesize, which makes it a useful tool for researchers. However, one limitation is that it may not be suitable for all experimental systems or models, and its effects may vary depending on the specific conditions of the experiment.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide. One area of interest is the development of new synthetic methods for 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide and related compounds. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide in the treatment of various diseases, including cancer, inflammation, and pain. Additionally, research could focus on the development of new derivatives of 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide that may have improved properties and efficacy.
Synthesemethoden
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 4-amino-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic uses. Research has shown that 2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide has anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential antitumor effects and may be useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)5-11(16)15-10-6-13-14-7-10/h1-4,6-7H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMPCIWEGZANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)




![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)



